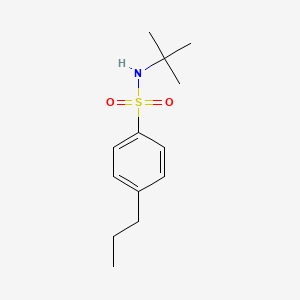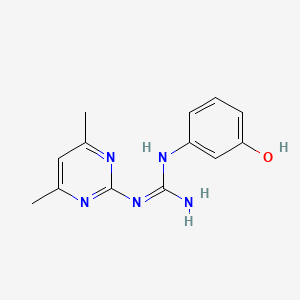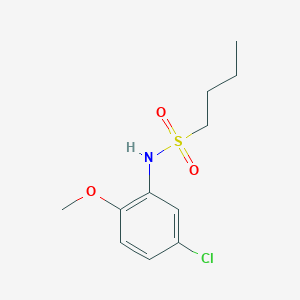![molecular formula C20H22N2O2S B5295661 2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5295661.png)
2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(phenylthio)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, also known as PTPCA, is a chemical compound that has been the subject of scientific research due to its potential therapeutic effects.
Wirkmechanismus
PTCPA's mechanism of action is not fully understood, but it is believed to interact with various signaling pathways involved in cell growth, survival, and inflammation. PTCPA has been shown to inhibit the activity of protein kinase B (AKT), which is involved in cell survival and growth. Additionally, PTCPA has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
PTCPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting cell proliferation, inducing cell cycle arrest, and promoting apoptosis. Additionally, PTCPA has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PTCPA in lab experiments is its specificity for AKT and NF-κB pathways, which allows for targeted inhibition of these pathways. Additionally, PTCPA has been shown to have low toxicity in vitro and in vivo, making it a potentially safe therapeutic agent. However, one limitation of PTCPA is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
Future research on PTCPA could focus on its potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammation. Additionally, further studies could investigate the mechanism of action of PTCPA and potential drug delivery methods to improve its solubility. Finally, research could explore the potential use of PTCPA in combination with other therapeutic agents to enhance its efficacy.
Synthesemethoden
PTCPA can be synthesized through a multi-step process involving the reaction of piperidine with 2-phenylthioacetic acid, followed by the reaction of the resulting intermediate with 2-bromoacetophenone. This reaction yields PTCPA as a white solid with a melting point of 194-196°C.
Wissenschaftliche Forschungsanwendungen
PTCPA has been studied for its potential therapeutic effects in various fields of research, including cancer, neurodegenerative diseases, and inflammation. In cancer research, PTCPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, PTCPA has been found to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation research has shown that PTCPA can reduce the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
2-phenylsulfanyl-N-[2-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(15-25-16-9-3-1-4-10-16)21-18-12-6-5-11-17(18)20(24)22-13-7-2-8-14-22/h1,3-6,9-12H,2,7-8,13-15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQNCBMAWQOLDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-N-(2-hydroxyethyl)-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5295581.png)
![3-imino-3-(4-morpholinyl)-2-[(2-nitrophenyl)hydrazono]propanenitrile](/img/structure/B5295596.png)

![N-(2-methoxyethyl)-1'-[2-(methylthio)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5295611.png)
![methyl 2-({[(3-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5295618.png)
![isopropyl 1-(2-methoxyethyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5295625.png)


![ethyl {[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5295646.png)
![(3R*,4R*)-1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5295647.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295652.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(1H-tetrazol-5-yl)propyl]acetamide](/img/structure/B5295655.png)
![3-{2-[1-(ethoxyacetyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5295658.png)
![7-(2,6-difluoro-3-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5295672.png)